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Abstract
Elatol, a halogenated sesquiterpene isolated from red algae of the genus Laurencia, has

garnered significant attention in the scientific community due to its intriguing molecular

architecture and promising biological activities. As a member of the chamigrene family of

natural products, elatol features a complex spiro[5.5]undecane core, three stereocenters—

including a challenging all-carbon quaternary center—and a chlorinated tetrasubstituted olefin.

[1][2][3] This intricate stereochemistry is pivotal to its biological function, which includes potent

anticancer, antiparasitic, and antibacterial properties. This guide provides an in-depth

exploration of the stereochemistry of elatol, detailing its absolute configuration, the

stereoselective synthetic strategies developed to access its enantiomers, and the influence of

its stereoisomerism on its biological activity.

The Stereochemical Blueprint of Elatol
The chemical structure of elatol, systematically named (3S,4R,6R)-4-bromo-10-chloro-5,5,9-

trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol, reveals its stereochemical complexity.[4] The

molecule possesses three contiguous stereocenters within its densely functionalized A-ring,

one of which is an all-carbon quaternary stereocenter at the spirocyclic junction. The

determination of the absolute configuration of these stereocenters has been a significant

undertaking, crucial for both its total synthesis and the understanding of its structure-activity

relationship.
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Absolute Configuration
The absolute configuration of the naturally occurring enantiomer of elatol has been determined

as (+)-elatol. The first total synthesis of (+)-elatol by White et al. in 2008 was instrumental in

confirming this assignment.[2] The synthesis was designed to be enantioselective, thereby

producing a specific stereoisomer whose properties could be compared to the natural product.

Quantitative Stereochemical Data
The stereochemical purity and identity of elatol and its synthetic intermediates are often

characterized by their optical rotation. The following table summarizes key quantitative data

from the first total synthesis of (+)-elatol.

Compound
Specific Rotation
([(\alpha)]D)

Conditions Reference

Synthetic (+)-Elatol +92.09° c 0.22, CHCl3, 23 °C [2]

Natural (+)-Elatol +109.78° c 0.045, CHCl3, 25 °C [2]

Intermediate

(Enantioenriched

vinylogous ester)

+99.27° c 1.005, CHCl3 [5]

Note: The difference in the magnitude of the optical rotation between the synthetic and natural

samples of (+)-elatol was attributed to a potential underestimation of the enantiomeric excess

of the synthetic material.[2]

Stereoselective Synthesis of Elatol
The total synthesis of elatol presents a significant challenge due to the presence of its three

stereocenters and the tetrasubstituted chlorinated olefin. The key to a successful synthesis lies

in the strategic and stereocontrolled introduction of these features.

Key Stereoselective Reactions
The seminal total synthesis of (+)-elatol employed two crucial stereoselective reactions to

establish the desired stereochemistry:
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Palladium-Catalyzed Asymmetric Decarboxylative Allylation: This reaction was pivotal in

setting the all-carbon quaternary stereocenter with high enantioselectivity. The use of a chiral

phosphino-oxazoline (PHOX) ligand was instrumental in achieving the desired

stereochemical outcome.[2][3]

Diastereoselective Reduction: A diastereoselective reduction of an α-bromoketone

intermediate was employed to install the final stereocenter of the A-ring.[2]

Experimental Workflow for the Enantioselective
Synthesis of the Quaternary Stereocenter
The following diagram illustrates the workflow for the key enantioselective step in the total

synthesis of elatol.

Vinylogous Ester Enol Carbonate Formation
Acylation Pd-Catalyzed Asymmetric

Decarboxylative Allylation
(Chiral PHOX Ligand)

Enantioenriched Product
(Quaternary Stereocenter)

Click to download full resolution via product page

Enantioselective formation of the quaternary stereocenter.

Detailed Experimental Protocol: Palladium-Catalyzed
Asymmetric Decarboxylative Allylation
The following protocol is adapted from the supplementary information of the first total synthesis

of (+)-elatol.[5]

Materials:

Enol carbonate intermediate

Pd2(dba)3 (palladium catalyst)

Chiral PHOX ligand

Anhydrous, degassed solvent (e.g., toluene)
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Inert atmosphere (e.g., argon or nitrogen)

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, the enol carbonate intermediate

and the chiral PHOX ligand are dissolved in the anhydrous, degassed solvent.

The palladium catalyst is added to the solution.

The reaction mixture is stirred at a specific temperature (e.g., 40 °C) and monitored by thin-

layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the

starting material is consumed.

Upon completion, the reaction is quenched, and the crude product is purified by column

chromatography to yield the enantioenriched product containing the all-carbon quaternary

stereocenter.

Stereochemistry and Biological Activity
The specific three-dimensional arrangement of atoms in elatol is critical for its interaction with

biological targets. Studies have shown that elatol exhibits a range of biological activities,

including cytotoxicity against cancer cell lines, and that these activities are likely dependent on

its stereochemistry.

Induction of Apoptosis
Elatol has been shown to induce apoptosis (programmed cell death) in various cancer cell

lines. This process is mediated by a complex signaling cascade involving the activation of

caspases and the regulation of cell cycle proteins.

The following diagram illustrates the signaling pathway through which elatol is proposed to

induce apoptosis.
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Proposed apoptotic signaling pathway induced by elatol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1200643?utm_src=pdf-body-img
https://www.benchchem.com/product/b1200643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition of Protein Translation
More recent studies have revealed that elatol is a potent inhibitor of protein translation, a

fundamental cellular process. Elatol has been shown to target the eukaryotic initiation factor

4A (eIF4A), an RNA helicase essential for the initiation of cap-dependent translation. By

inhibiting eIF4A, elatol can disrupt the synthesis of proteins that are crucial for cancer cell

proliferation and survival.

The diagram below outlines the mechanism of elatol's inhibition of protein translation.
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Elatol's inhibition of cap-dependent protein translation.

Conclusion
The stereochemistry of elatol is a defining feature of this fascinating natural product. Its three-

dimensional structure is not only a testament to the synthetic prowess of nature but also the

key to its potent biological activities. The successful enantioselective total synthesis of elatol
has not only confirmed its absolute configuration but has also paved the way for the synthesis

of analogs with potentially enhanced therapeutic properties. Future research will undoubtedly

continue to unravel the intricate relationship between elatol's stereochemistry and its

mechanism of action, offering new opportunities for the development of novel therapeutics. The

detailed understanding of its stereochemical features, as outlined in this guide, is fundamental

for any researcher, scientist, or drug development professional working with this remarkable

molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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